molecular formula C18H21N3O3S2 B2608916 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049918-59-3

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No. B2608916
M. Wt: 391.5
InChI Key: AGIADZBLVQXLTJ-UHFFFAOYSA-N
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Description

“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” is a chemical compound with the molecular formula C6H8N2S . It has a molecular weight of 140.206 .


Molecular Structure Analysis

The InChI code for “5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine” is 1S/C6H8N2S/c7-6-8-4-2-1-3-5(4)9-6/h1-3H2,(H2,7,8) .


Physical And Chemical Properties Analysis

“5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±9.0 °C at 760 mmHg, and a melting point of 96-99ºC . Its flash point is 132.5±18.7 °C .

Scientific Research Applications

Anticancer Properties

Research has shown that certain derivatives of cyclopenta[d]thiazol exhibit significant anticancer properties. For instance, dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have demonstrated the ability to intercalate with DNA, showing selective cytotoxicity towards cancer cells. One of these compounds even exhibited stronger antiproliferative effects than clinically used cisplatin and oxaliplatin in the A431 cell line (Li et al., 2020).

Kinase Inhibition

Compounds with a similar structure to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide have been identified as potent inhibitors of Src/Abl kinases. These inhibitors show promising antiproliferative activity against various hematological and solid tumor cell lines. For example, a particular compound demonstrated complete tumor regressions with low toxicity in a chronic myelogenous leukemia (CML) model (Lombardo et al., 2004).

Synthesis of Macrocyclic Antibiotics

The chemical structure central to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has been utilized in synthesizing macrocyclic antibiotics. For instance, the synthesis of the main central 2,3,6-trisubstituted pyridine skeleton of cyclothiazomycin, a macrobicyclic antibiotic, involves similar thiazole-based compounds (Shin et al., 2002).

Heterocyclic Assembly Formation

The use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions has led to the formation of new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This research shows the potential of using derivatives of cyclopenta[d]thiazol in creating novel chemical structures (Obydennov et al., 2017).

Antibacterial and Antifungal Properties

There is evidence of antibacterial and antifungal properties in compounds related to N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide. For example, thiazole-based heterocyclic amides have been synthesized and shown to exhibit good antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Çakmak et al., 2022).

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-12-7-9-13(10-8-12)26(23,24)21-11-3-5-15(21)17(22)20-18-19-14-4-2-6-16(14)25-18/h7-10,15H,2-6,11H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIADZBLVQXLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

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